Nagilactoside D

Description

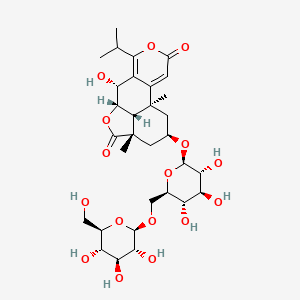

Nagilactoside D is a diterpene dilactone glycoside first isolated from the coniferous plant Podocarpus nagi in 1995 by Xuan et al. . Structurally, it is characterized as 1-deoxy-nagilactone A-2 α-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside, featuring two β-D-glucopyranose units connected via a (1→6) glycosidic linkage (Figure 1). This water-soluble compound belongs to the nagilactone family, which is renowned for its complex tetracyclic diterpene core modified with sugar moieties.

Properties

Molecular Formula |

C31H44O16 |

|---|---|

Molecular Weight |

672.7 g/mol |

IUPAC Name |

(1S,8R,9S,12S,14R,16R)-8-hydroxy-1,12-dimethyl-6-propan-2-yl-14-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadeca-2,6-diene-4,11-dione |

InChI |

InChI=1S/C31H44O16/c1-10(2)24-16-12(5-15(33)46-24)30(3)6-11(7-31(4)26(30)25(19(16)36)47-29(31)41)43-28-23(40)21(38)18(35)14(45-28)9-42-27-22(39)20(37)17(34)13(8-32)44-27/h5,10-11,13-14,17-23,25-28,32,34-40H,6-9H2,1-4H3/t11-,13-,14-,17-,18-,19-,20+,21+,22-,23-,25-,26-,27-,28-,30-,31+/m1/s1 |

InChI Key |

HALTYQLQMCAMTK-PEBSPDOASA-N |

Isomeric SMILES |

CC(C)C1=C2[C@H]([C@@H]3[C@@H]4[C@@](C2=CC(=O)O1)(C[C@H](C[C@@]4(C(=O)O3)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C)O |

Canonical SMILES |

CC(C)C1=C2C(C3C4C(C2=CC(=O)O1)(CC(CC4(C(=O)O3)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)O |

Synonyms |

1-deoxynagilactone A-2 alpha-O-glucopyranosyl-1-6-glucopyranoside nagilactoside D |

Origin of Product |

United States |

Chemical Reactions Analysis

Structural Features Influencing Reactivity

Nagilactoside D contains a C18 diterpenoid dilactone skeleton with hydroxyl groups at positions 2β, 3β, and 15, and a glycoside moiety (e.g., glucose) at position 1α. This structure confers:

-

Acid sensitivity : Lactone rings hydrolyze under acidic conditions to form carboxylic acids.

-

Glycosidic cleavage : Enzymatic or acidic hydrolysis removes the sugar moiety, yielding aglycone derivatives.

-

Hydroxyl-dependent redox activity : Positions 2β and 3β participate in oxidation reactions, forming ketones or quinones .

Hydrolysis Reactions

Oxidation Reactions

-

C2/C3 hydroxyls : Treatment with Jones reagent (CrO3/H2SO4) oxidizes 2β-OH and 3β-OH to ketones, reducing antiproliferative activity against A549 lung cancer cells (IC50 increases from 5.18 μM to >20 μM) .

-

Quinone formation : Auto-oxidation in alkaline media generates semiquinone radicals, linked to pro-apoptotic effects in MDA-MB-231 breast cancer cells .

Acetylation

-

Reagents : Acetic anhydride/pyridine.

-

Outcome : Acetylated derivatives at C2 and C3 show 40% reduced STAT3 inhibition compared to this compound .

Glycosylation Variants

| Sugar Moiety | Solubility (mg/mL) | Antifibrotic Activity (TGF-β1 inhibition) |

|---|---|---|

| Glucose (native) | 0.12 | 73% suppression at 10 μM |

| Rhamnose | 0.08 | 58% suppression at 10 μM |

Pharmacologically Relevant Interactions

-

TGF-β1 pathway : this compound inhibits Smad2 phosphorylation (IC50 = 3.2 μM), blocking fibroblast-to-myofibroblast transition in pulmonary fibrosis models .

-

STAT3 signaling : Direct binding to STAT3’s SH2 domain (Kd = 1.07 μM) disrupts dimerization, suppressing tumor growth in xenografts .

Stability and Degradation

Comparison with Similar Compounds

Table 1: Structural Comparison of Nagilactosides C, D, and E

| Compound | Aglycone Core | Glycosidic Linkage | Sugar Units |

|---|---|---|---|

| Nagilactoside C | 1-Deoxy-nagilactone A-2 | α-O-β-D-glucopyranosyl-(1→3)-β-D-glucopyranoside | Two β-D-glucopyranose units |

| This compound | 1-Deoxy-nagilactone A-2 | α-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside | Two β-D-glucopyranose units |

| Nagilactoside E | Nagilactone A-1 | β-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside | Two β-D-glucopyranose units |

Key Observations :

Glycosylation Pattern : this compound differs from C solely in the glycosidic linkage position (1→6 vs. 1→3), while E distinguishes itself through attachment to nagilactone A-1 instead of 1-deoxy-nagilactone A-2.

Stereochemical Configuration : All three compounds retain β-configurations for sugar units, but the α/β orientation at the aglycone attachment site varies.

Physicochemical Properties

Table 2: Physicochemical Properties of Nagilactosides

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility |

|---|---|---|---|

| Nagilactoside C | C₂₈H₄₀O₁₄ | 600.61 | Water-soluble |

| This compound | C₂₈H₄₀O₁₄ | 600.61 | Water-soluble |

| Nagilactoside E | C₂₈H₄₀O₁₄ | 600.61 | Water-soluble |

Key Observations :

- Identical molecular formulas and weights suggest isomeric relationships, with structural diversity arising solely from glycosidic linkages and aglycone attachment positions.

- Water solubility is consistent across the series, attributed to the hydrophilic glycosyl groups.

Key Observations :

Research Findings and Limitations

Structural Insights : The (1→6) glycosidic linkage in this compound may enhance metabolic stability compared to Nagilactoside C’s (1→3) bond, as longer linkages often resist enzymatic hydrolysis .

Pharmacological Gaps: No comparative studies exist on cytotoxicity, bioavailability, or receptor binding among these compounds.

Analytical Challenges : Differentiation via spectroscopy (e.g., NMR, MS) requires high-resolution data due to minimal structural differences.

Q & A

Q. What experimental methodologies are recommended for isolating and characterizing Nagilactoside D from natural sources?

To isolate this compound, researchers typically employ solvent extraction followed by chromatographic techniques (e.g., HPLC or column chromatography). Characterization involves spectroscopic methods like NMR (¹H, ¹³C) and mass spectrometry (HRMS) to confirm structural integrity. For reproducibility, experimental protocols must detail solvent systems, column parameters, and spectroscopic conditions, adhering to guidelines for reporting novel compounds .

Q. How can researchers validate the purity and stability of this compound in experimental settings?

Purity validation requires multiple orthogonal methods:

- High-performance liquid chromatography (HPLC) with UV detection.

- Thermal stability assays (e.g., thermogravimetric analysis).

- Accelerated degradation studies under varying pH/temperature conditions. Contaminants should be quantified using calibrated standards, with results cross-referenced against existing literature .

Q. What are the key challenges in synthesizing this compound de novo, and how are they addressed?

Challenges include stereochemical complexity and low yields in glycosylation steps. Solutions involve:

- Optimizing protecting group strategies for hydroxyl functionalities.

- Using enzymatic catalysis for regioselective glycosylation.

- Validating intermediates via X-ray crystallography or 2D NMR .

Advanced Research Questions

Q. How can contradictory pharmacological data for this compound be systematically analyzed?

Contradictions often arise from variability in assay conditions (e.g., cell lines, dosage). A robust approach includes:

Q. What strategies are effective for elucidating the mechanism of action of this compound at the molecular level?

Advanced methodologies include:

Q. How can researchers design experiments to assess the structure-activity relationship (SAR) of this compound analogs?

A systematic SAR framework involves:

Q. What are the best practices for reconciling discrepancies between in vitro and in vivo efficacy data for this compound?

Discrepancies may stem from bioavailability or metabolic differences. Mitigation strategies:

- Pharmacokinetic profiling (e.g., plasma half-life, tissue distribution).

- Metabolite identification using LC-MS/MS.

- Utilizing organ-on-a-chip or 3D cell culture models to bridge in vitro-in vivo gaps .

Methodological Considerations

- Data Integrity : Ensure raw datasets (e.g., chromatograms, spectral data) are archived in repositories like Zenodo or Figshare for transparency .

- Ethical Compliance : For studies involving animal models, adhere to ARRIVE guidelines and obtain ethics committee approvals .

- Interdisciplinary Collaboration : Partner with computational chemists or pharmacologists to address multifaceted research questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.